molecular formula C11H11NOS B1267540 3-(1,3-Benzothiazol-2-yl)butan-2-one CAS No. 6269-44-9

3-(1,3-Benzothiazol-2-yl)butan-2-one

Cat. No. B1267540
CAS RN: 6269-44-9
M. Wt: 205.28 g/mol
InChI Key: ZZDKCNNIPGACNK-UHFFFAOYSA-N
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Description

“3-(1,3-Benzothiazol-2-yl)butan-2-one” is a chemical compound with the molecular formula C11H11NOS. It has a molecular weight of 205.28 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzothiazol-2-yl)butan-2-one” consists of a benzothiazole ring attached to a butanone group . The benzothiazole ring is a heterocyclic compound, containing both sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

“3-(1,3-Benzothiazol-2-yl)butan-2-one” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .

Scientific Research Applications

Antibacterial Agents

The compound has been synthesized and used as a potential antibacterial agent . It has been screened in vitro for its antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .

Antimicrobial Activity

The synthesized compounds of “3-(1,3-Benzothiazol-2-yl)butan-2-one” have been found to manifest profound antimicrobial activity .

Antitumor Activity

The benzothiazole nucleus, a part of the compound, is a highly important scaffold for drug development and has been reported to show good antitumor activity .

Anticancer Activity

The benzothiazole nucleus has also been reported to show good anticancer activity . Quinazoline derivatives, which include “3-(1,3-Benzothiazol-2-yl)butan-2-one”, have a therapeutic potential as anti-invasive agents with potential activity in early and advanced solid tumors, metastatic bone disease, and leukemia .

Antifungal Activity

The benzothiazole nucleus has been reported to show good antifungal activity .

Inhibitors of Tyrosine Kinase Receptors (TKR)

The quinazoline nucleus, a part of the compound, is the scaffold of many antitumor drugs mainly acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors has been observed in a number of cancers (e.g., breast, ovarian, colon, and prostate) .

Cytotoxic Activity

Some synthesized molecules related to “3-(1,3-Benzothiazol-2-yl)butan-2-one” have shown cytotoxic activity against breast cancer cell lines .

Quantitative Structure-Activity Relationship (QSAR) Modeling

The compound has been used in QSAR modeling to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Mechanism of Action

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDKCNNIPGACNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283853
Record name 3-(1,3-benzothiazol-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)butan-2-one

CAS RN

6269-44-9
Record name NSC33751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1,3-benzothiazol-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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